N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAPT is a member of the family of compounds called anthranilic acid derivatives, which have been found to have anti-tumor and anti-inflammatory properties. In
Mecanismo De Acción
DMAPT exerts its anti-tumor and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cancer. DMAPT inhibits the activation of NF-κB by targeting the upstream signaling molecules that activate NF-κB. This results in the inhibition of the expression of various genes that promote inflammation and cancer cell growth.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. In cancer cells, DMAPT induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In addition, DMAPT has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In inflammatory cells, DMAPT inhibits the production of cytokines and chemokines, which are molecules that promote inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAPT has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and has high purity. DMAPT has been extensively studied in preclinical models, which makes it a well-characterized research tool. However, DMAPT has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. In addition, DMAPT has not been extensively studied in clinical trials, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on DMAPT. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the potential therapeutic applications of DMAPT in combination with other drugs or therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of DMAPT in humans for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, DMAPT is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. DMAPT exerts its anti-tumor and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. DMAPT has several advantages as a research tool, including its ease of synthesis and high purity. However, DMAPT has some limitations as well, including its low solubility in water and limited clinical trial data. Future research on DMAPT should focus on the development of more potent and selective inhibitors of the NF-κB signaling pathway, investigation of its potential therapeutic applications in combination with other drugs or therapies, and clinical trials to evaluate its safety and efficacy in humans.
Métodos De Síntesis
DMAPT can be synthesized by reacting 3,4-dimethylphenol with 2-chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetyl chloride, which is then reacted with 4-aminopyridine to form DMAPT. This synthesis method has been optimized to produce high yields of DMAPT with high purity.
Aplicaciones Científicas De Investigación
DMAPT has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In preclinical studies, DMAPT has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. DMAPT has also been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-3-4-14(9-12(11)2)21-10-15(20)22-19-16(17)13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDWGHPOWRAOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49681143 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.